molecular formula C16H16BrNO2 B8046016 6-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole CAS No. 1637781-59-9

6-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole

Cat. No.: B8046016
CAS No.: 1637781-59-9
M. Wt: 334.21 g/mol
InChI Key: KTMSKJVZTYGQMW-UHFFFAOYSA-N
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Description

6-Bromo-3-(1,4-dioxaspiro[45]dec-7-en-8-yl)-1H-indole is a synthetic organic compound that features a brominated indole core fused with a spirocyclic dioxaspirodecane moiety This compound is of interest due to its unique structural properties, which combine the reactivity of the indole ring with the stability and rigidity of the spirocyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole typically involves the following steps:

    Bromination of Indole: The starting material, indole, undergoes bromination at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Formation of the Spirocyclic Moiety: The brominated indole is then reacted with a suitable dioxaspirodecane precursor under acidic or basic conditions to form the spirocyclic structure. This step often involves the use of catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydride).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated systems for the spirocyclization process to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the 6-position of the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.

    Cyclization Reactions: The spirocyclic moiety can participate in further cyclization reactions to form more complex polycyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substituted Indoles: Products where the bromine atom is replaced by other functional groups.

    Oxidized Indoles: Indole-2,3-dione derivatives.

    Reduced Indoles: Indoline derivatives.

Scientific Research Applications

6-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of spirocyclic frameworks in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The spirocyclic moiety can enhance the compound’s stability and binding affinity, while the bromine atom can participate in halogen bonding interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoindole: Lacks the spirocyclic moiety, making it less rigid and potentially less selective in its interactions.

    3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole: Lacks the bromine atom, which may reduce its reactivity and binding affinity in certain contexts.

    6-Chloro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical reactivity and biological activity.

Uniqueness

6-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole is unique due to the combination of the brominated indole core and the spirocyclic dioxaspirodecane moiety. This dual functionality provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c17-12-1-2-13-14(10-18-15(13)9-12)11-3-5-16(6-4-11)19-7-8-20-16/h1-3,9-10,18H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMSKJVZTYGQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=C1C3=CNC4=C3C=CC(=C4)Br)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701202240
Record name 1H-Indole, 6-bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701202240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1637781-59-9
Record name 1H-Indole, 6-bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1637781-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 6-bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701202240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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